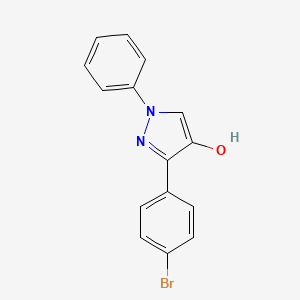

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

説明

Historical Context of Pyrazol-4-ol Research

Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, have been studied since the 19th century. Ludwig Knorr’s pioneering work in 1883 laid the foundation for pyrazole synthesis via condensation reactions of β-ketoesters with hydrazines. The discovery of biologically active pyrazole derivatives, such as celecoxib (a COX-2 inhibitor), accelerated interest in substituted pyrazoles.

The hydroxyl group at position 4 (pyrazol-4-ol) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. Early 20th-century studies focused on tautomerism and reactivity of pyrazol-4-ols, while modern research emphasizes their role in medicinal chemistry. For example, 4-hydroxy-3H-pyrazol-3-ones exhibit anti-inflammatory and antimicrobial activities, as demonstrated in recent PMC studies.

Position of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol in Heterocyclic Chemistry

This compound belongs to the pyrazole family, a subclass of azoles with applications in agrochemicals, materials science, and pharmaceuticals. Its structure combines electron-withdrawing (bromophenyl) and electron-donating (phenyl) groups, creating a polarized electronic environment that influences reactivity.

Key Structural Features:

- Pyrazole Core : Aromatic ring with N1 and N2 atoms contributing to π-electron delocalization.

- 4-Hydroxyl Group : Enhances solubility and enables hydrogen bonding, critical for biological interactions.

- Bromophenyl Substituent : Introduces steric bulk and halogen-based reactivity (e.g., Suzuki coupling).

The compound’s synthesis typically involves cyclization of 4-bromobenzaldehyde with phenylhydrazine under basic conditions, followed by oxidation. Recent advances employ microwave-assisted methods to improve yield and regioselectivity.

Table 1: Synthetic Methods for this compound

Significance of 4-Oxygenated Pyrazole Derivatives

4-Oxygenated pyrazoles, including pyrazol-4-ols and their keto tautomers, are pivotal in drug design due to their versatile pharmacophore compatibility.

Applications in Medicinal Chemistry:

- Anticancer Agents : Pyrazol-4-ol derivatives inhibit kinases and tubulin polymerization.

- Anti-inflammatory Drugs : COX-2 selectivity is enhanced by 4-hydroxy groups, as seen in analogues of celecoxib.

- Antimicrobials : Bromine substitution improves lipophilicity, aiding penetration into bacterial membranes.

Table 2: Biological Activities of 4-Oxygenated Pyrazoles

Chemical Reactivity:

The 4-hydroxyl group undergoes electrophilic substitution and oxidation. For instance, treatment with acetic anhydride yields 4-acetoxy derivatives, while oxidation with KMnO4 produces pyrazol-4-one. The bromine atom enables cross-coupling reactions, facilitating the synthesis of biaryl structures.

特性

IUPAC Name |

3-(4-bromophenyl)-1-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKDTOWNIUAFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Hydrazones with Suitable Reagents

A prominent approach involves the cyclization of hydrazones derived from aryl aldehydes or ketones, which serve as precursors to the pyrazole core. This method is well-documented due to its efficiency and versatility.

- Hydrazones are prepared by condensing appropriate aldehydes or ketones with hydrazine derivatives.

- The hydrazones are then subjected to cyclization using reagents such as phosphorus oxychloride (POCl₃), phosphoryl chloride, or other dehydrating agents.

- The cyclization typically occurs under reflux conditions, often in solvents like dimethylformamide (DMF) or ethanol, with controlled temperature to promote ring closure.

- A modification of the classical method involves dissolving hydrazones in DMF, cooling the mixture, and adding POCl₃ to induce cyclization, yielding pyrazole derivatives with high purity and good yields (up to 80%).

- The process often includes subsequent oxidation or functionalization steps to introduce hydroxyl groups, resulting in pyrazol-4-ol derivatives.

Use of 2-Bromoacetophenone Derivatives

Another effective route employs 2-bromoacetophenone derivatives as starting materials, reacting with hydrazones or aryl hydrazines to form the pyrazole ring.

- React 2-bromoacetophenone with hydrazones under reflux in suitable solvents such as ethanol or acetic acid.

- The reaction facilitates nucleophilic substitution and cyclization, forming the pyrazole nucleus.

- Post-reaction purification involves recrystallization or chromatography.

- A one-pot synthesis approach has been reported, where 2-bromoacetophenone reacts with hydrazones in DMSO, with reaction times monitored by TLC, yielding pyrazoles with efficiencies exceeding 75%.

Multicomponent and Modular Synthesis Strategies

Recent advances include modular, one-pot syntheses that combine aryl hydrazones with various acetophenone derivatives, enabling rapid library generation of pyrazole compounds.

- React hydrazones of aryl aldehydes with substituted acetophenones in the presence of acids or bases.

- Use of DMSO as a solvent and reflux conditions promotes cyclization.

- Purification via chromatography or crystallization yields high-purity pyrazoles.

- Such methods have produced 3,5-diarylpyrazoles efficiently, with yields often above 80%, and are adaptable to different substituents, including bromophenyl groups.

Specific Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

Based on the literature, a representative synthesis involves:

- Step 1: Condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone.

- Step 2: Cyclization with 2-phenylacetophenone in the presence of POCl₃ in DMF at low temperature, followed by heating under reflux.

- Step 3: Oxidative or hydrolytic steps to introduce the hydroxyl group at the 4-position, converting the pyrazole into the pyrazol-4-ol.

- Solvent: DMF or ethanol

- Reagent: POCl₃ or phosphoryl chloride

- Temperature: 0°C to reflux

- Duration: 2-6 hours depending on the reagent and temperature

- Typical yields range from 70% to 85%, with high purity confirmed by spectral analysis.

Data Summary Table

化学反応の分析

Types of Reactions

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Substituted Pyrazoles: Products from substitution reactions.

Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

科学的研究の応用

Biological Activities

The compound exhibits a wide range of biological activities, making it a candidate for pharmaceutical development. Key applications include:

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens, indicating that 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol may also demonstrate effectiveness against bacterial and fungal infections .

- Anticancer Potential : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. This compound's structural features may enhance its efficacy as an anticancer agent .

Synthetic Methodologies

Several synthetic routes have been developed to create this compound. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of phenylhydrazine with appropriate carbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents on the pyrazole ring, tailoring the compound's properties for specific applications .

| Reaction | Conditions | Yield |

|---|---|---|

| Condensation with phenylhydrazine | DMF, POCl₃ | 90% |

| Reaction with brominated phenyl compounds | DMSO, KOAc | 50% |

Material Science Applications

In addition to its biological applications, this compound shows promise in material science:

- Nanotechnology : The compound has been used in the synthesis of nanomaterials due to its ability to stabilize nanoparticles and enhance their properties. For instance, it has been incorporated into nanomagnetic catalysts for efficient organic synthesis processes .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- A study demonstrated the effectiveness of this compound as an anti-inflammatory agent in animal models, showing significant reductions in inflammation markers compared to control groups .

- Another research project focused on the synthesis of pyrazole derivatives using this compound as a precursor, leading to novel compounds with enhanced biological activity against resistant strains of bacteria .

作用機序

The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups enhance its binding affinity to these targets, leading to various biological effects. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

類似化合物との比較

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol

- Structural Difference : The bromophenyl and phenyl groups are swapped (1- vs. 3-position) compared to the target compound.

- Impact : Positional isomerism affects electronic distribution and steric hindrance. This isomer has a molecular formula C₁₅H₁₁BrN₂O (identical to the target) but distinct crystallographic packing due to altered substituent positions .

- Biological Relevance : While specific activity data are unavailable, such positional changes often modulate binding affinity to biological targets .

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Functional Group Difference : The 4-position substituent is an aldehyde (–CHO) instead of a hydroxyl (–OH).

- Impact : The aldehyde group introduces electrophilicity, enabling Schiff base formation, whereas the hydroxyl group in the target compound participates in hydrogen bonding. This difference may reduce solubility but enhance reactivity in synthetic applications .

- Biological Activity : Pyrazole aldehydes are intermediates in synthesizing bioactive compounds, but the hydroxylated analogue may exhibit superior bioavailability .

4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24)

- Structural Complexity: Incorporates a dihydroquinoline and a dihydro-pyrazole ring fused to a butanoic acid chain.

- The target compound’s simpler structure may offer better pharmacokinetic properties, such as membrane permeability .

- Synthesis : Prepared via high-yield (86%) procedures involving flash chromatography, contrasting with the target compound’s straightforward synthesis .

5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituent Variation: Features a 4-bromophenoxy group and a methyl group at position 3.

- Impact: The phenoxy group increases hydrophobicity, while the methyl group adds steric bulk. These modifications could reduce solubility compared to the hydroxylated target compound .

- Applications : Carbaldehyde derivatives are often used in coordination chemistry, whereas the hydroxyl group in the target compound may favor hydrogen-bond-driven crystal engineering .

3-(4-Bromophenyl)-1H-pyrazol-4-amine

- Functional Group Difference : The 4-position substituent is an amine (–NH₂) instead of a hydroxyl.

- Impact: The amine group introduces basicity, enabling salt formation and altered solubility profiles.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The target compound’s structure allows derivatization at the hydroxyl group (e.g., esterification), enabling tailored physicochemical properties .

生物活性

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound features a bromophenyl and a phenyl group, enhancing its chemical reactivity and biological interactions. The compound is synthesized through various methods, including reactions involving hypervalent iodine, which have been shown to yield derivatives with potent antimicrobial properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl and phenyl groups contribute to its binding affinity, enabling it to inhibit enzyme activities by occupying active sites. This mechanism underlies its potential applications in treating various diseases.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance:

- Antibacterial Effects : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Research indicates that derivatives of this compound exhibit antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The presence of electron-donating groups on the aryl ring has been correlated with enhanced antifungal activity .

| Activity Type | Target Organisms | MIC (mg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 |

| Antibacterial | Escherichia coli | 0.025 |

| Antifungal | Candida albicans | Varies |

| Antifungal | Aspergillus niger | Varies |

Cytotoxicity

In addition to antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have reported its efficacy against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells while sparing normal cell lines like HEK-293T . This selectivity suggests potential for development as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Tubulin Polymerization : A study investigated the binding modes of pyrazole derivatives at the colchicine-binding site of tubulin protein, revealing their potential as antitumor agents through inhibition of tubulin polymerization .

- Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives of pyrazole compounds, which exhibited varying degrees of antimicrobial activity compared to established antibiotics like fluconazole .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that substituents on the aryl ring significantly influence both antibacterial and antifungal activities. Electron-donating groups typically enhance these activities, whereas electron-withdrawing groups diminish them .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol, and how are intermediates purified?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromophenyl hydrazine derivatives and substituted ketones. For example, α,β-unsaturated ketones are generated by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-bromobenzaldehyde). Purification involves column chromatography (ethyl acetate/petroleum ether) or crystallization from polar solvents like DMSO .

- Key Steps :

- Cyclization under reflux in dry toluene.

- Monitoring via thin-layer chromatography (TLC).

- Final purification using flash chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- X-ray diffraction (XRD) : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯O bonds). Bond lengths and dihedral angles are validated using SHELX software .

- NMR/IR : Confirms functional groups (e.g., –OH at δ 9.8 ppm in H NMR; C=O stretch at ~1650 cm) .

Q. How is the pharmacological activity of this compound screened in vitro?

- Assays :

- Antibacterial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anticancer : MTT assays on cancer cell lines (e.g., MDA-MB-231) to measure IC values .

- Antitubercular : Microplate Alamar Blue assay (MABA) for Mycobacterium tuberculosis inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for pyrazole derivatives?

- Approach :

- Introduce substituents (e.g., –F, –OCH) at the phenyl ring and compare activity trends.

- Use regression analysis to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What computational strategies are used to predict binding modes with biological targets?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HIV-1 reverse transcriptase) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in solubility and bioactivity data be resolved?

- Strategies :

- Verify purity via HPLC (e.g., >94% purity threshold) .

- Use standardized solvent systems (e.g., DMSO for polar compounds) in assays to minimize solvent effects .

- Perform control experiments with structurally analogous compounds to isolate substituent effects .

Q. What challenges arise in crystallographic refinement of pyrazole derivatives, and how are they addressed?

- Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。